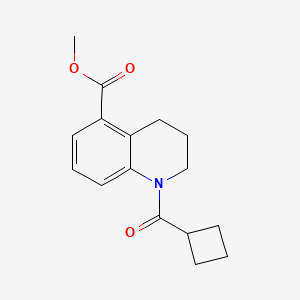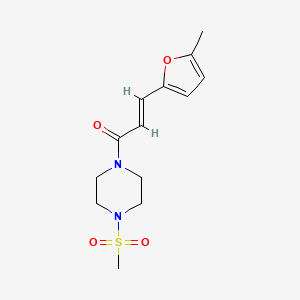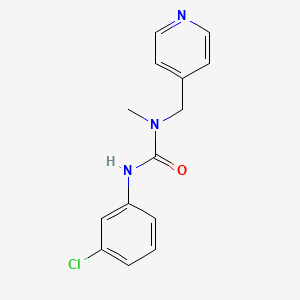![molecular formula C13H19NO2 B7509353 Methyl 3-[(2-methyl-4-morpholinyl)methyl]phenyl ether](/img/structure/B7509353.png)
Methyl 3-[(2-methyl-4-morpholinyl)methyl]phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(2-methyl-4-morpholinyl)methyl]phenyl ether is an organic compound with the molecular formula C13H19NO2. This compound features a phenyl ether structure with a morpholine ring and a methyl group attached to the phenyl ring. It is known for its applications in organic synthesis and various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methyl-4-morpholinyl)methyl]phenyl ether typically involves the reaction of 3-bromomethylphenyl ether with 2-methyl-4-morpholine under basic conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the absence of moisture, which can interfere with the reaction. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes human error.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(2-methyl-4-morpholinyl)methyl]phenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ether group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methyl group attached to the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethers.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(2-methyl-4-morpholinyl)methyl]phenyl ether is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of fluorescent probes for imaging neural stem/progenitor cells.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 3-[(2-methyl-4-morpholinyl)methyl]phenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[(4-morpholinyl)methyl]phenyl ether
- Methyl 3-[(2-methyl-4-piperidinyl)methyl]phenyl ether
- Methyl 3-[(2-methyl-4-pyrrolidinyl)methyl]phenyl ether
Uniqueness
Methyl 3-[(2-methyl-4-morpholinyl)methyl]phenyl ether is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The methyl group on the morpholine ring enhances its stability and reactivity compared to similar compounds without this substitution.
Eigenschaften
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11-9-14(6-7-16-11)10-12-4-3-5-13(8-12)15-2/h3-5,8,11H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAMPLNQOBKLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
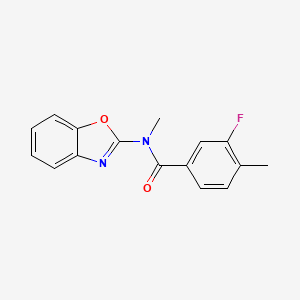
![4-[(2-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509273.png)
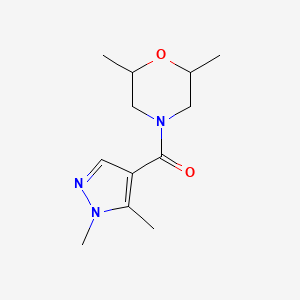
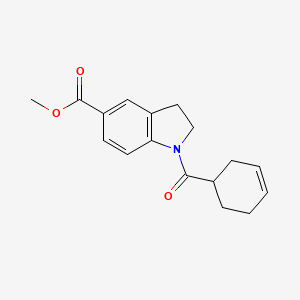

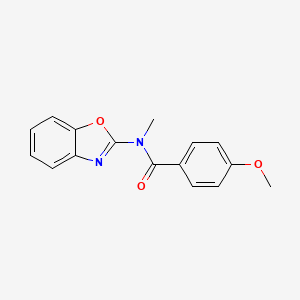
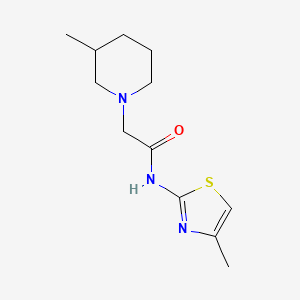
![1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide](/img/structure/B7509313.png)
![4-[(E)-3-(1-benzofuran-2-yl)prop-2-enoyl]piperazin-2-one](/img/structure/B7509327.png)


